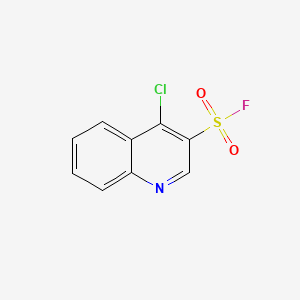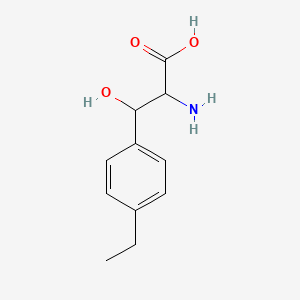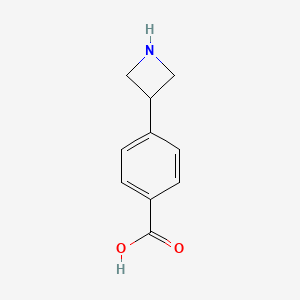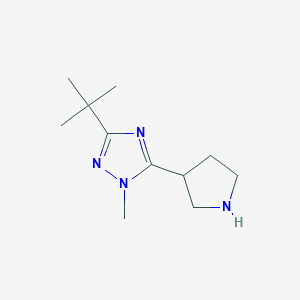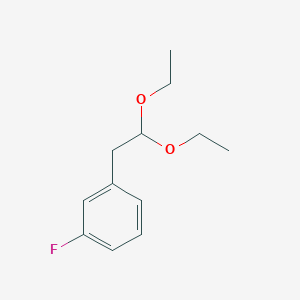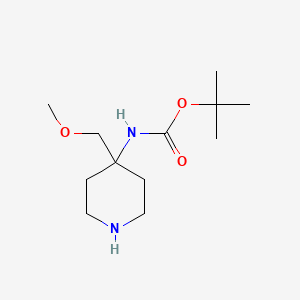
(4-Methoxymethylpiperidin-4-yl)carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[4-(methoxymethyl)piperidin-4-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a methoxymethyl group. This compound is often used in organic synthesis and has applications in various fields including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(methoxymethyl)piperidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(methoxymethyl)piperidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-[4-(methoxymethyl)piperidin-4-yl]carbamate may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of automated systems can also help in scaling up the production process while maintaining the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-[4-(methoxymethyl)piperidin-4-yl]carbamate can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-[4-(methoxymethyl)piperidin-4-yl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a protecting group for amines in peptide synthesis.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a valuable scaffold for the design of enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, tert-butyl N-[4-(methoxymethyl)piperidin-4-yl]carbamate is used in the production of specialty chemicals and materials. It can also be employed in the formulation of coatings and adhesives.
Wirkmechanismus
The mechanism of action of tert-butyl N-[4-(methoxymethyl)piperidin-4-yl]carbamate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The piperidine ring and methoxymethyl group can interact with specific amino acid residues in the enzyme, leading to inhibition of its activity.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(piperidin-4-yl)carbamate
- tert-Butyl N-methyl-N-[(piperidin-4-yl)methyl]carbamate
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
Comparison: tert-Butyl N-[4-(methoxymethyl)piperidin-4-yl]carbamate is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with biological targets. Compared to tert-butyl N-(piperidin-4-yl)carbamate, the methoxymethyl group provides additional sites for chemical modification, making it a more versatile intermediate in organic synthesis. The presence of the methoxymethyl group also differentiates it from tert-butyl N-methyl-N-[(piperidin-4-yl)methyl]carbamate and tert-butyl (4-methylpiperidin-4-yl)carbamate, which lack this functional group.
Eigenschaften
Molekularformel |
C12H24N2O3 |
|---|---|
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
tert-butyl N-[4-(methoxymethyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-12(9-16-4)5-7-13-8-6-12/h13H,5-9H2,1-4H3,(H,14,15) |
InChI-Schlüssel |
OEDDMSWXGNFBJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CCNCC1)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Tosyloxy)methyl]3-ethyloxetane](/img/structure/B13526614.png)
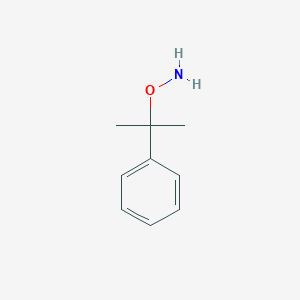
![2-hydroxypropane-1,2,3-tricarboxylicacid,ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13526628.png)

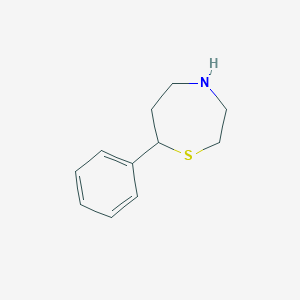
![1-Amino-4-methoxybicyclo[2.2.2]octan-2-one](/img/structure/B13526644.png)

![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate](/img/structure/B13526659.png)
